Home > Products > Screening Compounds P70231 > 1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-
1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl- -

1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-

Catalog Number: EVT-10958907
CAS Number:
Molecular Formula: C27H23Cl3N4O2
Molecular Weight: 541.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Pyrazole-3-carboxamide, specifically N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Source and Classification

The compound is classified as a pyrazole derivative and is synthesized from various precursors through multi-step reactions. It has been studied extensively for its activity against specific kinases and its potential use in cancer therapy. Recent studies have highlighted its structural modifications to enhance biological activity and specificity against certain targets, such as FLT3 (FMS-like tyrosine kinase 3) inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrazole-3-carboxamide derivatives typically involves several key steps:

  1. Formation of Pyrazole Core: The synthesis often starts with the formation of the pyrazole ring through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
  2. Carboxamide Formation: The carboxylic acid precursor is converted into the corresponding acid chloride, which is then reacted with amines to form the carboxamide .
  3. Substitution Reactions: The introduction of various substituents on the pyrazole ring can be achieved through nucleophilic substitution reactions or coupling reactions with aryl halides.
  4. Final Modifications: Additional modifications may include hydrogenation or deprotection steps to yield the final product with desired functional groups .

Technical Details

For example, one synthetic route involves coupling 4-nitropyrazole-3-carboxylic acid with amines followed by reduction reactions to yield various derivatives. The intermediates are characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrazole-3-carboxamide includes a pyrazole ring substituted with various functional groups that enhance its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₈Cl₂N₄O
  • Molecular Weight: Approximately 385.27 g/mol

The presence of multiple aromatic rings and chlorine substituents contributes to its lipophilicity and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrazole-3-carboxamide derivatives undergo various chemical reactions that facilitate their use in medicinal chemistry:

Mechanism of Action

The mechanism of action for 1H-pyrazole-3-carboxamide derivatives often involves inhibition of specific kinases such as FLT3. These compounds bind to the active site of the kinase, preventing substrate phosphorylation and thereby inhibiting downstream signaling pathways that promote cell proliferation in cancer cells .

Experimental data indicate that these compounds exhibit potent inhibitory activity against cancer cell lines, demonstrating their potential as therapeutic agents.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically solid at room temperature.
  • Solubility: Varies based on substituents; generally soluble in organic solvents.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to electrophilic sites on the aromatic rings.

Relevant analyses often include melting point determination, solubility tests, and spectroscopic methods for structural elucidation .

Applications

1H-Pyrazole-3-carboxamide derivatives have significant applications in scientific research:

  • Anticancer Agents: Their ability to inhibit specific kinases makes them candidates for cancer therapy.
  • Agricultural Chemicals: Some derivatives exhibit insecticidal properties against pests like Meloidogyne incognita, showcasing their utility in pest management strategies .
  • Pharmaceutical Development: Ongoing research aims to optimize these compounds for enhanced efficacy and reduced side effects in clinical applications .

Properties

Product Name

1H-Pyrazole-3-carboxamide, N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-3,4-dihydro-2,2-dimethyl-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-

IUPAC Name

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide

Molecular Formula

C27H23Cl3N4O2

Molecular Weight

541.9 g/mol

InChI

InChI=1S/C27H23Cl3N4O2/c1-14-10-22(34-33-14)25(35)31-23-13-27(2,3)36-26-20(23)12-19(15-4-6-16(28)7-5-15)24(32-26)18-9-8-17(29)11-21(18)30/h4-12,23H,13H2,1-3H3,(H,31,35)(H,33,34)/t23-/m1/s1

InChI Key

IDUFEEHNNASCMH-HSZRJFAPSA-N

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C

Isomeric SMILES

CC1=CC(=NN1)C(=O)N[C@@H]2CC(OC3=C2C=C(C(=N3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.